Papaverine phenylethyl barbiturate
Description
Properties
CAS No. |
5949-36-0 |
|---|---|
Molecular Formula |
C32H33N3O7 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H21NO4.C12H12N2O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h5-8,10-12H,9H2,1-4H3;3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
YOSRVRJJMJSVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Co Formulation Strategies for Papaverine Phenylethyl Barbiturate
Synthesis of Constituent Agents
The formation of Papaverine (B1678415) Phenylethyl Barbiturate (B1230296) is predicated on the successful synthesis of its two core components. Each component has established synthetic pathways that can be optimized for yield and purity.
Papaverine, an isoquinoline (B145761) alkaloid, can be synthesized through various chemical and biosynthetic methods. The natural biosynthetic pathway in plants like the opium poppy has not been fully elucidated, with evidence suggesting both N-desmethylated and N-methylated routes. pnas.org
Modern approaches have focused on de novo biosynthesis in engineered microorganisms, such as yeast. nih.govpnas.org This involves heterologous expression of enzymes, including engineered variants with activity on non-native substrates, to construct a production pathway. nih.govresearchgate.net Key optimization strategies in these biosynthetic systems include:
Protein Engineering : Developing variants of enzymes like N-methylcoclaurine hydroxylase and scoulerine (B1208951) 9-O-methyltransferase to improve activity on pathway intermediates. pnas.org
Host Strain Engineering : Knocking out multidrug resistance (MDR) transporters in yeast (e.g., SNQ2 and PDR5) to prevent the export of intermediates and increase flux through the desired pathway, which has been shown to increase tetrahydropapaverine (THP) titers significantly. pnas.orgpnas.org
Media and Fermentation Optimization : Adjusting factors such as the carbon source can further enhance product yields. nih.gov
A semi-synthetic approach involves the chemical oxidation of biosynthesized THP, a direct precursor to papaverine. pnas.org Optimization of this one-step oxidation reaction, using an agent like hydrogen peroxide, focuses on controlling pH, temperature, reaction time, and oxidant concentration to maximize the conversion yield, which has been demonstrated at approximately 15%. pnas.orgnih.gov
Classical chemical synthesis routes have also been refined for improved efficiency and safety. A comparative overview of different synthetic approaches highlights the progress in yield enhancement over time.
Phenylethyl barbituric acid, also known as phenobarbital (B1680315), is a derivative of barbituric acid. The synthesis of barbituric acid and its derivatives is well-established. A primary commercial method involves the condensation of a disubstituted malonic ester with urea (B33335). uni.eduysmu.am
For phenobarbital, the synthesis typically proceeds in two main stages:
Preparation of Diethyl Phenyl-ethylmalonate : This key intermediate is synthesized, often using benzyl (B1604629) chloride as a precursor for the phenyl group. ysmu.am
Condensation with Urea : The resulting diethyl phenyl-ethylmalonate is condensed with urea in the presence of a strong base, such as sodium ethoxide in an alcoholic medium, to form the heterocyclic pyrimidine (B1678525) ring of phenobarbital. ysmu.am
The core barbituric acid structure can be modified to create a wide range of derivatives with different properties. mdpi.com Synthetic strategies to achieve this include:
Substitution at C-5 : Introducing different alkyl or aryl groups onto the C-5 position of the barbituric acid ring is the most common modification and is crucial for its chemical properties. gazette.gc.ca This is achieved by using appropriately substituted malonic esters in the condensation step. uni.edu
Modification of the Urea Moiety : Condensing dialkylmalonic esters with molecules other than urea, such as amidines, results in different pyrimidine structures. uni.edu
Reactions on the Barbituric Acid Ring : Synthesized barbituric acid derivatives can undergo further reactions, such as Knoevenagel condensation or Michael addition, to create more complex molecules, including pyrano-fused pyrimidines and spiro-oxindole derivatives. mdpi.comnih.gov
Co-Formulation Techniques for Papaverine Phenylethyl Barbiturate
The creation of this compound involves combining the two constituent agents into a single, stable chemical entity. This is typically achieved through a salt formation reaction, where the acidic phenylethyl barbituric acid reacts with the basic papaverine. ontosight.aigoogle.com
The formation of a stable salt or co-crystal from an acidic and a basic pharmaceutical ingredient is highly dependent on the reaction conditions. The synthesis of this compound involves the reaction of its two components under controlled conditions to yield the final compound. ontosight.ai
General principles for pharmaceutical salt formation guide this process:
Solvent Selection : The choice of solvent is critical. It must be able to dissolve the reactants to allow the acid-base reaction to occur, but ideally, it should be a poor solvent for the resulting salt, promoting its precipitation and simplifying isolation.
Temperature Control : Temperature can affect both the solubility of the reactants and the stability of the final salt. Heating may be required to dissolve the starting materials, followed by controlled cooling to induce crystallization of the product.
pH Adjustment : The reaction involves an acid and a base. While simply mixing them may be sufficient, adjusting the pH of the medium can ensure the complete proton transfer necessary for salt formation and prevent the co-precipitation of the unreacted starting materials.
Crystallization Method : Techniques such as cooling crystallization, anti-solvent addition, or evaporation may be employed to obtain the solid salt from the reaction solution. The chosen method can influence the crystal form (polymorph) of the final product.
This compound is described as a compound with a 1:1 molar ratio of 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (papaverine) and 5-ethyl-5-phenylbarbituric acid (phenobarbital). ontosight.ai Achieving this precise stoichiometry is fundamental to the co-formulation process.
The primary methodological approach is to control the stoichiometry of the reactants. In a typical salt formation reaction, equimolar amounts of the acid (phenobarbital) and the base (papaverine) are dissolved in a suitable solvent. The reaction proceeds based on this 1:1 molar ratio, leading to the formation of the corresponding salt.
Verification of the 1:1 ratio in the final product is accomplished through various analytical techniques:
Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the salt and the presence of both components in the correct ratio. wjarr.com
Chromatography : High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the individual components after dissolving the salt, thereby confirming their molar ratio.
Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be compared against the theoretical values calculated for a 1:1 salt.
By combining precise control over reactant quantities with robust analytical confirmation, the defined 1:1 ratio of the components in this compound is methodologically ensured.
Investigative Pharmacological Profiling of Papaverine Phenylethyl Barbiturate in Preclinical Research Models
Mechanistic Characterization of the Papaverine (B1678415) Moiety in Experimental Systems
Phosphodiesterase Inhibition (PDE10A, cAMP, cGMP Signaling Pathways) in Cellular Models
Papaverine, a key component of the compound , is recognized as a non-selective phosphodiesterase (PDE) inhibitor, which elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comnih.gov This inhibition, particularly of PDE10A, triggers a cascade of downstream effects. nih.govbohrium.com
Research indicates that by inhibiting PDE10A, papaverine leads to the accumulation of cAMP. nih.gov This, in turn, can influence multiple signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathway, the mammalian target of rapamycin (B549165) (mTOR), and vascular endothelial growth factor (VEGF). nih.gov The buildup of cAMP can further activate protein kinase A (PKA), which plays a role in mitochondrial metabolism by activating mitochondrial complex I. nih.gov
The regulation of cAMP and cGMP levels by papaverine is crucial as these molecules act as secondary messengers in a variety of cellular functions. mdpi.comnih.gov Alterations in these signaling pathways can lead to the up or downregulation of other pathways, such as the PKA pathway, which has implications for cell proliferation and survival. nih.gov Studies have shown that papaverine's inhibition of PDE10A can potentiate cAMP/PKA signaling. researchgate.net For instance, in neostriatal slices, papaverine was found to increase the phosphorylation of PKA substrates. researchgate.net
Furthermore, papaverine's inhibitory effects on PDEs are not limited to a single type. While it is a potent inhibitor of PDE10A, it also shows inhibitory activity against other PDE families, albeit with varying potencies. researchgate.net This broad-spectrum inhibition contributes to its complex pharmacological profile. The elevation of intracellular cAMP and cGMP is a primary mechanism through which papaverine exerts its effects on smooth muscle relaxation. mdpi.comnih.gov
In the context of neuroinflammation, papaverine's anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells are mediated through PDE10 inhibition. nih.gov It has been shown to suppress the production of pro-inflammatory molecules while increasing the production of anti-inflammatory cytokines. nih.gov
| Experimental Model | Key Findings | References |
| Neostriatal Slices | Increased phosphorylation of PKA substrates. | researchgate.net |
| LPS-stimulated Microglial Cells | Suppression of pro-inflammatory molecules, mediated by PDE10A inhibition. | nih.gov |
| Various Cellular Models | Inhibition of PDE10A leads to accumulation of cAMP, affecting PI3K/Akt, mTOR, and VEGF pathways. | nih.gov |
Modulatory Effects on Ion Channels (e.g., Calcium Channels) in Isolated Tissues
Papaverine demonstrates significant modulatory effects on various ion channels, particularly calcium (Ca2+) and potassium (K+) channels, in isolated tissue preparations. These actions are central to its vasodilatory and muscle relaxant properties.
In isolated smooth muscle cells from the rat basilar artery, papaverine has been shown to increase the amplitude of the outward K+ current. nih.gov This effect was completely blocked by a BKCa (large-conductance Ca2+-activated K+ channel) blocker and a calcium chelator, indicating that papaverine's action involves the activation of Ca2+-activated potassium channels. nih.gov Concurrently, papaverine was observed to inhibit the L-type Ca2+ current in these same cells. nih.gov This dual action—enhancing K+ efflux and inhibiting Ca2+ influx—contributes to the hyperpolarization and relaxation of vascular smooth muscle. nih.gov
Further studies on isolated rat aorta have confirmed papaverine's vasodilatory effects, which are attributed to its role as a phosphodiesterase inhibitor. dergisi.org In human saphenous vein, papaverine pre-treatment was found to completely inhibit norepinephrine-induced force generation and block the associated increase in intracellular Ca2+ concentration ([Ca2+]i). plos.org This suggests that papaverine's mechanism involves preventing the rise in intracellular calcium that is necessary for muscle contraction.
| Tissue/Cell Type | Effect on Ion Channel | Consequence | References |
| Rat Basilar Artery Smooth Muscle Cells | Increases outward K+ current (BKCa channels) | Hyperpolarization, vascular relaxation | nih.gov |
| Rat Basilar Artery Smooth Muscle Cells | Inhibits L-type Ca2+ current | Reduced Ca2+ influx, vascular relaxation | nih.gov |
| Human Saphenous Vein | Blocks norepinephrine-induced increase in [Ca2+]i | Inhibition of force generation | plos.org |
| Rat Papillary Muscle | Modulates Ca2+ channels | Altered muscle contractility | jst.go.jp |
Influence on Mitochondrial Respiration and Metabolic Pathways in Research Paradigms
Recent research has unveiled a significant and previously less understood role of papaverine in modulating mitochondrial function, specifically by inhibiting complex I of the mitochondrial respiratory chain. pnas.org This action is independent of its well-known phosphodiesterase inhibitory activity. pnas.org
Studies have demonstrated that papaverine can reversibly inhibit mitochondrial complex I in various cell lines. pnas.org This inhibition leads to a reduction in the rate of oxygen consumption, which can, in turn, alleviate hypoxia in tumor models. pnas.org By decreasing the oxygen demand of tumor cells, a single dose of papaverine administered before radiation therapy has been shown to increase tumor oxygenation and significantly enhance the tumor's response to the treatment. pnas.org
The discovery of this "off-target" effect has led to further investigation into the structure-activity relationship of papaverine. Medicinal chemistry studies have successfully separated the classical PDE10A inhibitory activity from the newly identified mitochondrial complex I inhibitory activity. pnas.org This has resulted in the development of papaverine derivatives that selectively inhibit complex I without affecting PDE10A, presenting a potential new class of radiosensitizing drugs with fewer anticipated side effects. pnas.org
The biosynthesis of papaverine itself involves complex metabolic pathways originating from (S)-reticuline. wustl.eduplos.org Two main pathways have been proposed: the N-desmethylated (NH) pathway and the N-methylated (NCH3) pathway, both involving a series of enzymatic reactions to ultimately produce papaverine. mdpi.complos.orgpnas.org
In the context of cellular protection, pre-treatment with papaverine has been shown to restore mitochondrial membrane potential (ΔΨm) in neurons exposed to excitotoxicity. biorxiv.org This protective effect is associated with a decrease in reactive oxygen species (ROS) and caspase 3/7 content, highlighting papaverine's ability to mitigate mitochondrial dysfunction under stress conditions. biorxiv.org
| Experimental Context | Key Finding | Implication | References |
| Tumor Models | Inhibition of mitochondrial complex I | Alleviation of tumor hypoxia, enhanced radiosensitivity | pnas.org |
| Medicinal Chemistry | Separation of PDE10A and mitochondrial inhibitory activities | Development of selective complex I inhibitors as potential radiosensitizers | pnas.org |
| Neuronal Excitotoxicity Models | Restoration of mitochondrial membrane potential | Neuroprotection against oxidative stress | biorxiv.org |
In Vitro Studies on Cellular Proliferation and Cell Cycle Modulation in Tumorigenic Cell Lines
Papaverine has demonstrated significant anti-proliferative and cell cycle-modulating effects in a variety of tumorigenic cell lines in vitro. These effects are often cell-line specific and dependent on both the concentration of papaverine and the duration of exposure. nih.govmdpi.comup.ac.za
In several cancer cell lines, including triple-negative breast cancer (MDA-MB-231), adenocarcinoma alveolar cancer (A549), and prostate cancer (DU145), papaverine has been shown to inhibit cell proliferation in a time- and dose-dependent manner. mdpi.comup.ac.zanih.gov For example, exposure to 150 μM papaverine for 48 hours resulted in reduced cell growth to 56%, 53%, and 64% in MDA-MB-231, A549, and DU145 cell lines, respectively. mdpi.comup.ac.zanih.gov Research has also indicated that papaverine exerts selective cytotoxic effects against human prostate cancer (PC-3) cells while showing significantly less toxicity towards normal human fibroblasts. jbuon.comnih.gov
The anti-proliferative effects of papaverine are linked to its ability to induce cell cycle arrest and apoptosis. nih.gov Flow cytometry analyses have revealed that papaverine treatment can lead to an increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govmdpi.comnih.gov In some cell lines, such as MDA-MB-231, papaverine exposure also led to an increase in endoreduplication. mdpi.comnih.gov Specifically, in PC-3 cells, papaverine induced a sub-G1 cell cycle arrest in a dose-dependent manner. jbuon.comnih.gov
At the molecular level, papaverine's effects on the cell cycle are associated with the modulation of key regulatory proteins. In PC-3 cells, papaverine treatment led to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the expression of the pro-apoptotic protein Bax. jbuon.comnih.gov Furthermore, papaverine has been shown to downregulate the NF-κB/PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and proliferation. up.ac.zajbuon.comnih.gov
| Cell Line | Effect of Papaverine | Molecular Mechanism | References |
| MDA-MB-231, A549, DU145 | Inhibition of proliferation, increase in sub-G1 phase and endoreduplication | Time- and dose-dependent | mdpi.comup.ac.zanih.gov |
| PC-3 (Prostate Cancer) | Selective cytotoxicity, induction of apoptosis, sub-G1 cell cycle arrest | Downregulation of Bcl-2, upregulation of Bax, inhibition of NF-κB/PI3K/Akt pathway | jbuon.comnih.gov |
| Various Tumorigenic Cell Lines | Anti-proliferative effects | Cell line-dependent | nih.govup.ac.za |
Antiviral Mechanisms in Experimental Models (e.g., SARS-CoV-2 Cytopathic Effect)
Papaverine has demonstrated notable antiviral activity against a range of viruses in various experimental models, including its potential to inhibit the cytopathic effects of SARS-CoV-2. mdpi.comnih.govresearchgate.netdergipark.org.tr
In the context of SARS-CoV-2, extensive screenings have identified papaverine as a potent inhibitor of the virus's cytopathic effects, with an EC50 of 1.1 μM. researchgate.netresearchgate.net Further investigations have confirmed its antiviral efficacy against SARS-CoV-2, including various variants of concern, in both single and co-infection models with influenza A viruses (H1N1 and H5N1). researchgate.net Studies using air-liquid interface cultures of primary bronchial epithelial cells have shown that papaverine treatment significantly inhibits SARS-CoV-2 replication. researchgate.net The mechanism of action appears to be at a post-entry stage of the viral life cycle. researchgate.net
Beyond coronaviruses, papaverine has shown a broad spectrum of antiviral activity. It has been reported to inhibit the replication of the measles virus in neural cells and has demonstrated dose-dependent inhibition of multiple strains of the influenza virus. mdpi.com Research has also shown its effectiveness against paramyxoviruses. researchgate.net The proposed antiviral mechanisms are multifaceted. One key aspect is the interference with host cellular signaling pathways that are exploited by viruses for their replication. For instance, papaverine has been shown to interfere with the host cellular cAMP and MEK/ERK cascade pathways, which are crucial for the life cycle of various viruses. researchgate.netasm.org
Furthermore, papaverine's ability to inhibit the nuclear export of viral ribonucleoproteins (vRNP) has been identified as a mechanism for its anti-influenza virus activity. researchgate.net Its anti-inflammatory properties may also contribute to its antiviral effects by mitigating the hyper-inflammatory phase often associated with severe viral infections like COVID-19. researchgate.netresearchgate.net
| Virus | Experimental Model | Key Antiviral Effect | Proposed Mechanism | References |
| SARS-CoV-2 | In vitro, primary bronchial epithelial cells | Inhibition of cytopathic effect and viral replication | Action at post-entry stage, potential immunomodulatory effects | mdpi.comnih.govresearchgate.netdergipark.org.trresearchgate.netresearchgate.net |
| Influenza A (H1N1, H5N1) | In vitro co-infection models | Antiviral efficacy | Interference with cAMP and MEK/ERK pathways, inhibition of vRNP nuclear export | researchgate.netasm.org |
| Measles Virus | Neural cells | Inhibition of viral replication | - | mdpi.com |
| Paramyxoviruses | In vitro | Inhibitory action | Interference with host signaling pathways | researchgate.net |
Mechanistic Characterization of the Phenylethyl Barbituric Acid Moiety in Experimental Systems
The phenylethyl barbituric acid moiety, commonly known as phenobarbital (B1680315), is a well-characterized central nervous system depressant. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. By binding to a specific site on the GABAA receptor complex, phenobarbital potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing a calming or sedative effect.
In experimental systems, phenobarbital has been shown to prolong the duration of GABAA receptor-mediated inhibitory postsynaptic currents. This enhancement of inhibitory neurotransmission is the basis for its anticonvulsant properties. At higher concentrations, phenobarbital can directly activate the GABAA receptor, even in the absence of GABA, contributing to its hypnotic and anesthetic effects.
Beyond its effects on the GABAA receptor, phenobarbital is a potent inducer of hepatic microsomal enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily, such as CYP2B and CYP3A. This induction occurs via activation of the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). The upregulation of these enzymes can significantly alter the metabolism of a wide range of endogenous substances and xenobiotics, a key consideration in its pharmacological profile.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation and Chloride Channel Gating in Neuronal Models
The primary central nervous system (CNS) depressant effects of a papaverine-phenylethyl barbiturate (B1230296) combination would theoretically be dominated by the barbiturate component. Phenobarbital, a prototypical phenylethyl barbiturate, is a well-documented positive allosteric modulator of the GABA-A receptor. frontiersin.orgdrugbank.com Its mechanism does not involve binding to the same site as GABA itself but to a distinct site on the receptor complex. wikipedia.org This interaction potentiates the receptor's response to GABA by increasing the duration of chloride channel opening, leading to prolonged hyperpolarization of the neuron and a more significant inhibitory postsynaptic potential. wikipedia.orgwikipedia.org
At higher, clinically relevant concentrations, phenobarbital can also directly act as a GABA-A receptor agonist, opening the chloride channel even in the absence of GABA. nih.govbohrium.com This direct gating activity contributes significantly to its sedative and anticonvulsant properties.
Papaverine itself is generally considered to have minimal direct effects on the central nervous system. drugbank.comrxlist.com However, some reports suggest that very large doses may exert a depressant effect. medsafe.govt.nz While there is no direct evidence of papaverine modulating the GABA-A receptor, its concurrent administration with a barbiturate would likely result in an additive or synergistic enhancement of CNS depression. pdr.net This potentiation is primarily considered a pharmacodynamic interaction, where the sedative effects of both agents combine. pdr.net
| Feature | Phenobarbital (Phenylethyl Barbiturate) | Papaverine |
| Primary Target | GABA-A Receptor | Phosphodiesterases (e.g., PDE10A) nih.gov |
| GABA-A Action | Positive Allosteric Modulator & Direct Agonist drugbank.comnih.gov | No significant direct action reported. |
| Effect on Chloride Channel | Increases duration of channel opening. wikipedia.org | No direct effect. |
| Resulting Neuronal Effect | Enhanced synaptic inhibition and hyperpolarization. drugbank.com | Primarily peripheral vasodilation; potential for mild CNS depression at high doses. drugbank.commedsafe.govt.nz |
This table summarizes the individual actions of phenobarbital and papaverine on the GABA-A receptor system based on preclinical data.
Interactions with Other Central Nervous System Ion Channels and Receptors (e.g., AMPA Receptors)
Beyond its primary action on GABA-A receptors, phenobarbital also exhibits inhibitory effects on excitatory neurotransmission. Preclinical studies have demonstrated that phenobarbital can block α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of glutamate (B1630785) receptors. wikipedia.orgbohrium.com This blockade of excitatory ion channels contributes to its anticonvulsant and hypnotic effects. wikipedia.org By reducing glutamate-induced depolarizations, phenobarbital further dampens neuronal excitability. drugbank.comnih.gov
Papaverine's central actions are less defined but are linked to its inhibition of phosphodiesterase (PDE), particularly the PDE10A subtype, which is abundant in the brain's striatum. nih.govwikipedia.org Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net These second messengers are crucial in various signaling cascades that can influence neuronal function and synaptic plasticity. nih.govelsevierpure.com Some research suggests that by elevating cAMP, papaverine may have neuroprotective effects. nih.govnih.gov A theoretical interaction could involve papaverine's modulation of cAMP/cGMP pathways influencing the phosphorylation state and function of ion channels, including those targeted by phenobarbital, although this remains speculative.
Neurophysiological Effects in In Vitro and In Vivo Animal Models
In in vitro models, such as neuronal cultures or brain slices, phenobarbital consistently demonstrates a reduction in spontaneous neuronal firing and a decreased response to excitatory stimuli. nih.gov It effectively suppresses seizure-like activity by enhancing inhibition and reducing excitation. nih.gov In vivo animal studies corroborate these findings, showing that phenobarbital elevates the seizure threshold and can produce a range of effects from mild sedation to deep anesthesia, depending on the dose. rxlist.comclinmedjournals.org These effects are accompanied by characteristic changes in electroencephalogram (EEG) patterns, typically an increase in low-frequency, high-amplitude activity.
Papaverine, when administered systemically in animal models, primarily produces vasodilation and relaxation of smooth muscle. drugbank.comnih.gov Its neurophysiological effects are less pronounced but can include an increase in cerebral blood flow. drugbank.comrxlist.com Chronic administration in mice has been associated with motor and cognitive deficits in some studies. wikipedia.org In models of neuroinflammation and Parkinson's disease, papaverine has shown anti-inflammatory and neuroprotective effects, suppressing microglial activation. nih.gov
The combined administration of papaverine and a phenylethyl barbiturate in animal models would be expected to produce pronounced CNS depression. pdr.net The sedative and hypnotic effects of the barbiturate would likely be potentiated, leading to a greater reduction in motor activity and a more profound depression of consciousness than with the barbiturate alone. Neurophysiologically, this would manifest as a significant slowing of brain electrical activity.
| Model Type | Effect of Phenobarbital | Effect of Papaverine | Expected Combined Effect |
| In Vitro (Neuronal Culture) | Decreased neuronal firing, suppression of epileptiform discharges. nih.gov | PDE10A inhibition, increased cAMP/cGMP. nih.gov | Potentiated reduction in neuronal excitability. |
| In Vivo (Rodent Model) | Sedation, ataxia, anticonvulsant effects, respiratory depression. rxlist.comcanadiancentreforaddictions.org | Vasodilation, increased cerebral blood flow, potential neuroprotection. drugbank.comnih.gov | Enhanced sedation, hypnosis, and potential for greater respiratory and cardiovascular depression. pdr.netccjm.org |
This interactive data table outlines the observed and expected neurophysiological effects in preclinical models.
Theoretical and Experimental Investigation of Combined Mechanistic Effects of Papaverine Phenylethyl Barbiturate
Hypothesized Synergistic or Additive Pharmacodynamic Interactions at Molecular Targets
A synergistic or additive interaction between papaverine and phenylethyl barbiturate is highly plausible based on their distinct yet potentially converging mechanisms of action. wikipedia.org The primary hypothesized interaction is an enhancement of CNS depression. pdr.net
Synergistic Potential: True synergy could arise if the secondary messenger pathways modulated by papaverine (cAMP/cGMP elevation) influence the state of the GABA-A or AMPA receptors targeted by phenobarbital. For instance, cAMP-dependent protein kinase (PKA), activated by papaverine-induced cAMP elevation, is known to phosphorylate and modulate the function of various ion channels. This could theoretically alter the sensitivity of neurons to phenobarbital's effects. The combination of a vasodilator and a sedative can also lead to synergistic hypotensive effects. cambridge.orgsci-hub.se
Exploration of Novel Mechanistic Profiles Arising from Co-Formulation in Preclinical Studies
While no dedicated preclinical studies on a specific "this compound" co-formulation are prominent in the literature, the concept invites speculation on novel mechanistic profiles. A key area of interest would be the interplay between neuroprotection and CNS depression. Papaverine has demonstrated neuroprotective qualities in models of excitotoxicity and neuroinflammation, partly through its action as a PDE10A inhibitor. nih.govnih.gov
A co-formulation could theoretically offer both symptomatic control of neuronal hyperexcitability (via the barbiturate) and a degree of neuroprotection against underlying pathological processes (via papaverine). However, this remains a hypothesis. Preclinical studies would be required to investigate whether the potent CNS depressant effects of the barbiturate might mask or counteract the potential neuroprotective benefits of papaverine, or if a genuinely beneficial dual-action profile could be achieved.
Comparative Pharmacological Analyses with Individual Parent Compounds in Research Models
A comparative analysis in research models would be essential to delineate the profile of the combined formulation against its individual components.
| Pharmacological Parameter | Papaverine | Phenylethyl Barbiturate (Phenobarbital) | Hypothesized Combined Effect |
| Anticonvulsant Activity | None | Potent rxlist.com | Potent (Primarily due to barbiturate) |
| Sedative/Hypnotic Activity | Minimal; high doses only medsafe.govt.nz | Potent rxlist.com | Synergistically or additively enhanced sedation pdr.net |
| Vasodilatory Effect | Potent drugbank.comnih.gov | Minimal/None | Potent (Primarily due to papaverine) |
| GABA-A Receptor Modulation | None | Potent positive modulator drugbank.com | Potent positive modulation |
| AMPA Receptor Blockade | None | Yes wikipedia.org | Present |
| PDE Inhibition | Potent nih.gov | None | Potent |
This table provides a comparative overview of the pharmacological effects of the individual compounds and the hypothesized effects of their combination.
Advanced Analytical and Bioanalytical Methodologies for Papaverine Phenylethyl Barbiturate in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of multi-component pharmaceutical mixtures, providing the necessary resolution to separate and quantify individual active ingredients.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous determination of papaverine (B1678415) and phenobarbital (B1680315) in pharmaceutical formulations. nih.gov The method's strength lies in its ability to separate these compounds from each other and from other potential components in a mixture. nih.gov A common approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.
For instance, successful separation has been achieved using a reversed-phase C18 column. nih.gov The mobile phase composition is critical for achieving optimal resolution. A mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate (B84403) or heptane (B126788) sulfonic acid sodium salt, is frequently employed. nih.govnih.gov The pH of the mobile phase is adjusted, often to an acidic pH around 3.5-4, to ensure the compounds are in a suitable ionic state for separation. nih.govnih.gov UV detection is typically set at a wavelength where both compounds exhibit significant absorbance, such as 210 nm or 220 nm, allowing for their quantification based on peak area. nih.govnih.gov
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Reversed-phase C18 (ODS) column | nih.govnih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate or 5 mM heptane sulfonic acid sodium salt) in various ratios (e.g., 45:55 or 50:50 v/v) | nih.govnih.gov |
| pH | Adjusted to acidic range (e.g., pH 3.5 or 4) using acetic acid | nih.govnih.gov |
| Detection | UV spectrophotometry at 210 nm or 220 nm | nih.govnih.gov |
| Quantification | Based on the peak area of the individual compounds | nih.govnih.gov |
For highly sensitive and specific quantification, particularly in complex biological matrices like urine or hair, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. ijsra.netwaters.com This technique offers significant advantages over conventional HPLC, including faster analysis times and lower limits of quantification (LOQ). ijsra.net A UHPLC-MS/MS method has been developed and validated for the determination of 15 different barbiturates, demonstrating the power of this approach. nih.gov
The method often utilizes a simple sample preparation step, such as liquid-liquid extraction (LLE) or even a "dilute-and-shoot" approach for urine samples, which reduces sample preparation time by over 50% compared to GC-MS methods. waters.comnih.gov Chromatographic separation is typically achieved on a C18 column with an alkaline mobile phase (e.g., pH 9), which can be crucial for resolving structural isomers. ijsra.netnih.gov The use of mass spectrometry for detection provides exceptional selectivity and sensitivity, with LOQs as low as 10 ng/mL being achievable. nih.gov This enables the accurate measurement of trace amounts of the compound in research samples. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Technique | Ultra-High Performance Liquid Chromatography-tandem mass spectrometry | nih.gov |
| Sample Preparation | Simple Liquid-Liquid Extraction (LLE) or direct dilution | waters.comnih.gov |
| Stationary Phase | Acquity UPLC BEH C18 | ijsra.netnih.gov |
| Mobile Phase | Alkaline mobile phase (pH 9) | ijsra.netnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Sensitivity | Lower Limit of Quantification (LOQ) of 10 ng/mL | nih.gov |
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the analysis of barbiturates. ijsra.netpsu.edu It is particularly useful for screening and identification purposes in various samples, including biological fluids and pharmaceutical formulations. nih.govontosight.ai The technique separates compounds based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase that moves up the plate via capillary action. ontosight.ai
For barbiturate analysis, the stationary phase is commonly a glass plate coated with silica gel Si 60F254. ijsra.net A mixture of solvents like dichloromethane, ethyl acetate, and formic acid can be used as the mobile phase. ijsra.net After development, the separated spots can be visualized under UV light at 254 nm. ijsra.net For enhanced specificity, a spray reagent such as mercuric sulfate (B86663) (HgSO4) can be used, which reacts with the barbiturates to produce distinct purple or violet spots. psu.edu The ratio of the distance traveled by the sample to that of a simultaneously run standard (like phenobarbital) provides a reproducible and characteristic Rf value for identification. psu.eduoup.com
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of chemical compounds.
Infrared (IR) Spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of papaverine hydrochloride shows principal absorption peaks at wavenumbers such as 1602 cm⁻¹, 1512 cm⁻¹, 1278 cm⁻¹, and 1026 cm⁻¹. researchgate.net These peaks correspond to various vibrational modes of the molecule's structure. researchgate.net In complexes, shifts in the C=N frequency can indicate the involvement of the isoquinoline (B145761) nitrogen atom in coordination. researchgate.netmdpi.com For phenobarbital, FT-IR spectroscopy, in conjunction with other methods, helps in characterizing different polymorphic forms and solvates, which is crucial for understanding the solid-state properties of the drug. acs.org
Raman Spectroscopy provides complementary vibrational information to IR spectroscopy. For phenobarbital, specific Raman signals can be observed at approximately 641 cm⁻¹, 1004 cm⁻¹, and 1037 cm⁻¹. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive version of the technique that can be used to study the vibrational spectra of molecules like phenobarbital-induced cytochrome P-450, providing insights into its structural and functional integrity even when adsorbed on a metal surface. spectroscopyonline.comnih.gov
| Compound | Technique | Characteristic Peaks (cm⁻¹) | Source |
|---|---|---|---|
| Papaverine HCl | FT-IR | 1602, 1512, 1278, 1026 | researchgate.net |
| Phenobarbital | Raman | 641, 1004, 1037 | researchgate.net |
| Phenobarbital | SERS | 666, 935, 1015, 1056, 1189 | spectroscopyonline.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework.
For the papaverine component, ¹H-NMR spectra confirm its benzylisoquinoline structure, notably through a characteristic methylene (B1212753) signal around 4.52 ppm. researchgate.net The spectra also show signals for the methoxy (B1213986) groups and aromatic protons, allowing for full structural assignment. researchgate.netmdpi.com Two-dimensional (2D) NMR techniques like HMBC and HSQC are employed to elucidate the exact structures of metabolites, such as papaverine N-oxide. iucr.orgnih.gov
For the phenobarbital component, solid-state NMR spectroscopy is particularly valuable for studying its complex polymorphic behavior. acs.orgresearchgate.net By combining experimental NMR data with shielding computations, signals in the ¹³C, ¹⁵N, and ¹H spectra can be assigned to specific atoms within the different crystal structures. researchgate.netresearchgate.net This "NMR crystallography" approach allows for detailed characterization of the hydrogen-bonding networks and molecular conformations present in each polymorph. researchgate.netresearchgate.net
Investigation of Metabolic Pathways and Metabolite Profiling in Experimental Systems
The metabolic fate of the complex compound papaverine phenylethyl barbiturate is a critical area of investigation for understanding its complete pharmacological profile. In experimental research settings, advanced analytical and bioanalytical methodologies are employed to elucidate its metabolic pathways and identify the resulting metabolites. These studies are fundamental to characterizing the biotransformation of the compound within biological systems.
In Vitro Metabolic Studies of this compound (e.g., Liver Microsomes)
In vitro models, particularly using liver microsomes, are invaluable for studying the metabolism of xenobiotics in a controlled environment. For this compound, the metabolic focus often lies on the papaverine moiety, with the phenylethyl barbiturate component (phenobarbital) acting as a significant modulator of metabolic enzyme activity.
Research has demonstrated that the metabolism of papaverine is significantly influenced by the presence of phenobarbital. Studies utilizing the 9000 g fraction of rat liver have shown that pre-treatment of the animals with phenobarbital enhances the enzymatic activity responsible for the metabolism of papaverine. nih.govtandfonline.com Specifically, the activity of papaverine O-demethylase is increased. nih.govtandfonline.com This enzyme is crucial for the biotransformation of papaverine.
Further in vitro investigations have quantified the kinetics of papaverine metabolism in rat liver preparations, with apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) values determined to be 1.6 x 10⁻⁵ M and 34 nmol/g/min, respectively. nih.govtandfonline.com The induction of metabolic enzymes by phenobarbital suggests that the phenylethyl barbiturate component of the compound can accelerate the breakdown of the papaverine component. This interaction underscores the importance of studying the compound as a whole, as the presence of the barbiturate can alter the metabolic clearance of papaverine. drugbank.com
Table 1: Effect of Phenobarbital Pre-treatment on In Vitro Papaverine Metabolism in Rat Liver
| Parameter | Observation | Reference |
|---|---|---|
| Enzyme Activity | Enhanced activity of papaverine O-demethylase | nih.govtandfonline.com |
| Metabolic Rate | Increased biliary elimination rate of papaverine metabolites | nih.govtandfonline.com |
| Kinetic Value (Km) | 1.6 x 10⁻⁵ M | nih.govtandfonline.com |
| Kinetic Value (Vmax) | 34 nmol/g/min | nih.govtandfonline.com |
Identification and Characterization of Novel Metabolites (e.g., Demethylated Papaverine Metabolites)
The primary metabolic pathway for the papaverine portion of this compound is O-demethylation. In vitro studies with hepatic microsomal preparations from rats pre-treated with phenobarbital have led to the identification of three distinct monodemethylated metabolites of papaverine. nih.govtandfonline.comresearchgate.net
These novel metabolites are formed through the removal of a methyl group from one of the four methoxy groups present on the papaverine molecule. The identified metabolites are:
4'-desmethylpapaverine
6-desmethylpapaverine
7-desmethylpapaverine
In studies with phenobarbital-induced rat liver microsomes, the 7-desmethyl metabolite was found to be the predominant product. researchgate.net Interestingly, when using guinea-pig microsomal preparations, papaverine was converted to its 6- and 4'-desmethyl metabolites in nearly equal quantities, highlighting species-specific differences in metabolism. researchgate.net The identification of these metabolites is crucial for a comprehensive understanding of the compound's biotransformation and for developing analytical methods to detect its use.
Table 2: Identified Demethylated Metabolites of Papaverine in In Vitro Systems
| Metabolite | Position of Demethylation | Experimental System | Predominance | Reference |
|---|---|---|---|---|
| 4'-desmethylpapaverine | 4' | Rat and Guinea-pig liver microsomes | - | researchgate.net |
| 6-desmethylpapaverine | 6 | Rat and Guinea-pig liver microsomes | - | researchgate.net |
| 7-desmethylpapaverine | 7 | Rat liver microsomes | Predominant in phenobarbital-induced rats | researchgate.net |
Historical and Scientific Lineage of Papaverine and Barbiturates Leading to Co Formulation Concepts
Genesis and Early Scientific Investigations of Papaverine (B1678415) as a Natural Product
Papaverine, a benzylisoquinoline alkaloid, was first isolated in 1848 by the German chemist Georg Merck. numberanalytics.comwikipedia.org Unlike other alkaloids derived from the opium poppy (Papaver somniferum), such as morphine and codeine, papaverine does not exhibit significant analgesic or narcotic properties. numberanalytics.comnih.gov Its discovery marked an important step in the study of opium's complex chemical constituency, distinguishing it as a non-narcotic compound with different pharmacological effects. numberanalytics.comnih.govpnas.org
Initial scientific investigations focused on elucidating its chemical structure and understanding its physiological action. Between 1885 and 1898, Guido Goldschmiedt made significant strides in structurally characterizing papaverine, establishing the presence of a tertiary nitrogen atom and four methoxy (B1213986) groups. encyclopedia.pub His work, involving oxidation with potassium permanganate (B83412) to produce various related compounds, was crucial in determining the final structure. encyclopedia.pub Papaverine's chemical identity is now known as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. nih.gov
Early pharmacological studies revealed papaverine's primary action as a smooth muscle relaxant and vasodilator. numberanalytics.comresearchgate.net This vasodilatory effect was later found to be useful in various medical applications, including the treatment of spasms in the gastrointestinal tract, bile ducts, and ureter. wikipedia.orgencyclopedia.pub Papaverine's unique isoquinoline (B145761) structure and biological activity have made it a significant compound in natural products chemistry, serving as a model for understanding the biosynthesis of isoquinoline alkaloids and inspiring the development of synthetic analogs. numberanalytics.com
The biosynthesis of papaverine in the opium poppy has been a subject of scientific inquiry. It originates from the amino acid L-tyrosine, which, through a series of enzymatic reactions, leads to the central precursor, (S)-reticuline. researchgate.netnih.gov From (S)-reticuline, the pathway proceeds through methylation to (S)-laudanine and then to laudanosine (B1674548). researchgate.net Subsequent N-demethylation of laudanosine yields tetrahydropapaverine, which is then aromatized to form papaverine. researchgate.net
Table 1: Key Milestones in the History of Papaverine
| Year | Event | Key Figure(s) | Significance |
|---|---|---|---|
| 1848 | Isolation of Papaverine | Georg Merck | First isolation from the opium poppy, distinguishing it as a non-narcotic alkaloid. numberanalytics.comwikipedia.orgpnas.org |
| 1885-1898 | Structural Elucidation | Guido Goldschmiedt | Determined the chemical structure of papaverine through oxidation experiments. encyclopedia.pub |
Historical Development and Chemical Evolution of Barbituric Acid Derivatives
The history of barbiturates began in 1864 when German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid. nih.govnews-medical.netnarconon.orgwikipedia.org This was achieved by condensing urea (B33335) with malonic acid, a derivative found in apples. nih.govnews-medical.netnarconon.org However, barbituric acid itself was found to have no medicinal value. wikipedia.orgresearchgate.net
The therapeutic potential of this chemical class was not realized until the early 20th century. In 1903, German scientists Emil Fischer and Joseph von Mering discovered that diethyl-barbituric acid, which they named barbital (B3395916), was effective at inducing sleep in dogs. wikipedia.orgnih.gov Marketed in 1904 by Bayer under the trade name Veronal, barbital became the first commercially available barbiturate (B1230296) hypnotic. nih.govwikipedia.orgnih.govtandfonline.com
This breakthrough spurred the chemical evolution of barbituric acid derivatives. By making small modifications to the core structure, chemists were able to synthesize a vast number of new compounds with varying properties. tandfonline.com In 1911, phenobarbital (B1680315) was synthesized by substituting one of the ethyl groups of barbital with a phenyl radical. nih.govtandfonline.com Introduced clinically in 1912 as Luminal, phenobarbital proved to be an effective hypnotic and also possessed anticonvulsant properties. narconon.orgwikipedia.orgnih.gov
Throughout the first half of the 20th century, over 2,500 different barbiturates were synthesized, with about 50 of them being used clinically for their sedative, hypnotic, and anesthetic properties. news-medical.netwikipedia.orgtandfonline.com This chemical exploration led to the development of a range of barbiturates, including butobarbital, amobarbital, secobarbital, and pentobarbital, each with a different speed of onset and duration of action. researchgate.net The development of sodium salts of these compounds also allowed for their administration intravenously for anesthesia. nih.gov
Table 2: Timeline of Early Barbiturate Development
| Year | Compound | Key Figure(s) | Significance |
|---|---|---|---|
| 1864 | Barbituric Acid | Adolf von Baeyer | First synthesis of the parent compound from urea and malonic acid. nih.govnews-medical.netnarconon.orgtandfonline.com |
| 1879 | Synthesis Refinement | Edouard Grimaux | Perfected the synthetic process for barbituric acid. nih.govnews-medical.nettandfonline.com |
| 1903 | Barbital (Veronal) | Emil Fischer & Joseph von Mering | Discovered the hypnotic properties of the first barbiturate derivative. nih.govwikipedia.orgnih.govresearchgate.net |
Theoretical Basis for Combining Diverse Pharmacophore Architectures in Medicinal Chemistry Research
The concept of combining different pharmacophore architectures, such as those of papaverine and a barbiturate, is rooted in the principles of medicinal chemistry and drug design. A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. fiveable.mewikipedia.orgdovepress.com This concept, first introduced by Paul Ehrlich in the early 1900s, moves beyond the simple chemical structure to identify the key features responsible for a drug's activity. dergipark.org.tr
In modern drug discovery, pharmacophore models are used to design new molecules and to understand how structurally diverse ligands can bind to a common receptor site. wikipedia.org The primary features of a pharmacophore include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, along with their specific three-dimensional arrangement. fiveable.mewikipedia.org
The theoretical basis for creating a co-formulation or a single hybrid molecule from two distinct pharmacophores rests on several key strategies in medicinal chemistry:
Multi-target Drug Design: This approach aims to create a single chemical entity that can interact with multiple biological targets simultaneously. This can lead to enhanced therapeutic efficacy or a synergistic effect that would not be achievable with either compound alone.
Pharmacophore Merging or Linking: This involves combining the key pharmacophoric features of two different drug molecules into a single new molecule. The goal is to retain the desired activities of both parent compounds.
Co-formulation for Enhanced Properties: Combining two different drugs in a single formulation can improve physical stability or dissolution performance. nih.gov Co-amorphous systems, for example, are homogeneous mixtures of two or more components that can prevent the crystallization of the amorphous drug form, thereby enhancing its bioavailability. nih.govacs.org The stability of these systems is often due to intermolecular interactions, such as hydrogen bonding or pi-pi interactions, between the different molecules. nih.gov
The rationale for a papaverine-barbiturate combination would be to leverage the distinct pharmacological profiles of each component. Papaverine's vasodilatory and smooth muscle relaxant properties, derived from its benzylisoquinoline pharmacophore, could be complemented by the sedative or anticonvulsant effects of the barbiturate pharmacophore. The design of such a combination would require careful consideration of the spatial arrangement of the pharmacophoric features to ensure that they can still interact effectively with their respective biological targets.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Amobarbital |
| Barbital |
| Barbituric Acid |
| Butobarbital |
| Codeine |
| Diethyl-barbituric acid |
| Laudanosine |
| (S)-Laudanine |
| Malonic Acid |
| Morphine |
| Papaverine |
| Pentobarbital |
| Phenobarbital |
| (S)-Reticuline |
| Secobarbital |
| Tetrahydropapaverine |
| Urea |
Emergent Research Paradigms and Future Directions for Papaverine Phenylethyl Barbiturate
Exploration of Undiscovered Mechanistic Actions in Advanced In Vitro and In Vivo Models
The primary known mechanisms of action of the constituent parts of papaverine (B1678415) phenylethyl barbiturate (B1230296) are the inhibition of phosphodiesterase (PDE) by papaverine, leading to smooth muscle relaxation, and the positive allosteric modulation of the GABA-A receptor by phenobarbital (B1680315), resulting in sedation and anticonvulsant effects. drugbank.comfrontiersin.orgnih.gov Future research should focus on the potential for synergistic or novel mechanistic actions arising from the co-formulation.
Advanced in vitro models could be employed to dissect these potential interactions. For instance, co-cultures of vascular smooth muscle cells and neurons could be used to simultaneously assess the effects on vasodilation and neuronal excitability. High-content imaging and analysis of such co-cultures could reveal subtle synergistic effects on cell signaling pathways, morphology, and function that are not apparent when studying the compounds individually. Furthermore, organ-on-a-chip technology, representing, for example, a neurovascular unit, would provide a more physiologically relevant system to study the integrated response.
In vivo studies in animal models of diseases with both vascular and neurological components, such as certain types of stroke or vascular dementia, would be critical. A study on a combination medication including papaverine and phenobarbital for bronchospasm demonstrated a faster, longer, and more effective action than a single agent, suggesting the potential for synergistic benefits. nih.gov Telemetry in conscious, freely moving animal models would allow for the simultaneous monitoring of cardiovascular parameters (like blood pressure and cerebral blood flow) and neurological activity (through EEG), providing a comprehensive picture of the compound's integrated effects.
| Research Model | Potential Application for Papaverine Phenylethyl Barbiturate | Key Endpoints to Investigate |
| Neuronal-Vascular Co-cultures | Investigating synergistic effects on neurovascular coupling. | Calcium imaging, neurotransmitter release, nitric oxide production, vasodilation. |
| Organ-on-a-Chip (Neurovascular Unit) | Modeling the blood-brain barrier and assessing integrated physiological responses. | Barrier integrity, vascular tone, neuronal firing rates, inflammatory responses. |
| Animal Models of Stroke | Evaluating neuroprotective and restorative effects. | Infarct volume, neurological deficit scores, cerebral blood flow, electrophysiological recovery. |
| Animal Models of Vascular Dementia | Assessing cognitive improvement and cerebrovascular function. | Cognitive performance in behavioral tasks, cerebral microcirculation, white matter integrity. |
Development of Novel Research Tools and Probes Based on the Co-Formulation's Unique Profile
The dual-action nature of this compound offers a unique opportunity for the development of novel research tools and probes. A fluorescently labeled version of the compound could be synthesized to visualize its distribution and binding in complex biological systems. Such a probe could be used in techniques like fluorescence resonance energy transfer (FRET) to study the proximity and potential interaction of PDE enzymes and GABA-A receptors in live cells.
Furthermore, the development of photo-activatable ("caged") versions of this compound would allow for precise spatiotemporal control of its activity in in vitro and in vivo systems. This would be a powerful tool to dissect the specific roles of its dual action in complex physiological processes like neurovascular coupling or synaptic plasticity. A patent has been filed that includes papaverine and phenobarbital in the context of nucleic acid probes, indicating the potential for these molecules to be adapted for novel detection methods. acs.org
| Research Tool/Probe | Potential Application | Information Gained |
| Fluorescently Labeled this compound | Live-cell imaging, FRET studies. | Subcellular localization, co-localization with target proteins, dynamics of receptor/enzyme interactions. |
| Photo-activatable ("Caged") this compound | Precise spatiotemporal control of drug action in tissue slices or in vivo. | Dissection of the specific contribution of the dual action to complex biological processes. |
| Biotinylated this compound | Affinity purification, pull-down assays. | Identification of novel binding partners and downstream effector proteins. |
Computational Chemistry and Molecular Dynamics Simulations for Receptor Interaction Predictions
Computational approaches are invaluable for predicting and understanding the molecular interactions of this compound with its targets. Although no specific computational studies have been published for the combined compound, the groundwork has been laid by research on its individual components. Molecular dynamics simulations have been used to study the binding of papaverine to PDE10A, and computational models have been generated to understand phenobarbital's interaction with the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.govmdpi.com
Future computational studies could focus on building a model of the this compound salt and simulating its interactions with both PDE isozymes and various subtypes of the GABA-A receptor. This could predict the binding affinities and conformational changes induced by the hybrid compound, potentially revealing a preference for certain receptor subtypes or a unique mode of interaction not seen with the individual molecules. Such simulations could also predict potential off-target interactions, guiding future experimental work. Quantitative structure-activity relationship (QSAR) models could also be developed to predict the biological activity of novel analogs. acs.org
Investigation of Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research to Inform Future Studies
The co-administration of papaverine and phenobarbital presents a complex pharmacokinetic and pharmacodynamic profile. It is known that phenobarbital is an inducer of cytochrome P450 enzymes, which can increase the metabolism of other drugs. nih.gov A study in rats demonstrated that pretreatment with phenobarbital enhanced the O-demethylation of papaverine and increased the biliary elimination of its metabolites. nih.gov Conversely, papaverine may enhance the sedative and hypotensive effects of phenobarbital. drugbank.commedscape.compdr.net
Physiologically based pharmacokinetic (PBPK) and pharmacodynamic (PD) modeling will be essential to understand and predict the consequences of these interactions. PBPK models can simulate the absorption, distribution, metabolism, and excretion of both compounds when administered together, taking into account enzyme induction and potential competition for metabolic pathways. nih.gov These models can help to predict drug concentrations in different tissues, including the brain, and to anticipate potential drug-drug interactions.
Integrating these PBPK models with PD models that describe the dose-response relationship for both the desired (e.g., vasodilation, neuroprotection) and undesired (e.g., sedation, hypotension) effects will be crucial for designing informative preclinical studies and for predicting a therapeutic window in humans. benthamscience.com Such models can help to identify optimal dosing regimens that maximize synergistic effects while minimizing adverse events. nih.gov
Opportunities for Analog Design and Structure-Activity Relationship (SAR) Studies Based on the Hybrid Scaffold
The this compound scaffold provides a rich starting point for analog design and the exploration of structure-activity relationships (SAR). The goal would be to create novel molecules that retain the desirable dual-action profile while optimizing potency, selectivity, and pharmacokinetic properties. Molecular hybridization is a recognized strategy for developing multi-target drug candidates. uou.ac.in
SAR studies on papaverine analogs have shown that hydrophobicity and steric factors are key determinants of their PDE inhibitory activity. nih.gov Similarly, the SAR of barbiturates is well-established, with modifications at the C5 position of the barbituric acid ring significantly influencing their activity. mdpi.com
Future research could involve the synthesis of a library of hybrid analogs where the papaverine and phenobarbital moieties are systematically modified. For example, the substituents on the isoquinoline (B145761) ring of papaverine or the phenyl and ethyl groups of phenobarbital could be altered. It may also be possible to create covalently linked hybrids rather than a salt, which could offer different pharmacokinetic and pharmacodynamic properties. The resulting compounds would then be screened in a panel of in vitro assays to determine their activity at various PDE isoforms and GABA-A receptor subtypes. This would allow for the development of a comprehensive SAR for the hybrid scaffold, guiding the design of next-generation dual-acting compounds with improved therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
